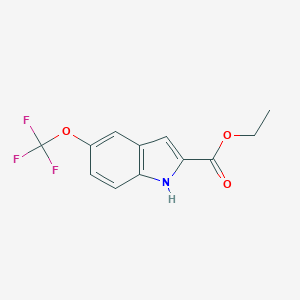

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKTDNPBIFJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371930 | |

| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-82-4 | |

| Record name | Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of the trifluoromethoxy (-OCF₃) group at the 5-position is of particular interest in medicinal chemistry. This functional group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a summary of the available technical data for this compound and outlines a proposed synthetic methodology.

Chemical and Physical Properties

A summary of the key identifying and physical properties for this compound is presented below. Due to the limited availability of public experimental data, some properties are calculated or estimated.

| Property | Value | Reference |

| CAS Number | 175203-82-4 | [1] |

| Molecular Formula | C₁₂H₁₀F₃NO₃ | [1] |

| Molecular Weight | 273.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |

| Physical Form | Solid (predicted) | |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Synthetic Methodology

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and common approach for this class of compounds is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or α-keto-ester.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would logically proceed in two main steps:

-

Formation of the Phenylhydrazone: Reaction of (4-(trifluoromethoxy)phenyl)hydrazine with ethyl pyruvate.

-

Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form the indole ring.

The key starting material, (4-(trifluoromethoxy)phenyl)hydrazine, can be prepared from 4-(trifluoromethoxy)aniline via diazotization followed by reduction. 4-(trifluoromethoxy)aniline is a commercially available reagent.[2]

General Experimental Protocol (Proposed)

Step A: Preparation of (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride from 4-(trifluoromethoxy)aniline

-

Dissolve 4-(trifluoromethoxy)aniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid and cool to 0 °C.

-

Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for several hours, warming to room temperature.

-

Collect the precipitated (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step B: Synthesis of this compound

-

Suspend (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride (1 eq.) and ethyl pyruvate (1.1 eq.) in ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.

-

Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3][4]

-

Heat the mixture again (temperature will depend on the catalyst, e.g., 80-100 °C for PPA) and monitor the reaction by TLC until the starting hydrazone is consumed.

-

Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide details the most plausible synthetic route, the Fischer indole synthesis, and provides a detailed, adaptable experimental protocol.

Introduction

Indole derivatives are of significant interest due to their wide-ranging pharmacological activities. The trifluoromethoxy (-OCF3) group is a unique substituent known for its high lipophilicity, metabolic stability, and ability to act as a bioisostere for other functional groups. Its incorporation into the indole nucleus at the 5-position can lead to compounds with enhanced biological activity and improved drug-like properties. This compound serves as a key intermediate for the elaboration into more complex target molecules in various drug development programs.

Synthetic Pathway: The Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2-carboxyindole derivatives is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of the title compound, the key starting materials are 4-(trifluoromethoxy)phenylhydrazine and ethyl pyruvate.

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of the arylhydrazine with the carbonyl compound to form a hydrazone.[2]

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.

-

Ammonia Elimination: Finally, the elimination of ammonia yields the stable indole ring system.[4]

A visual representation of this synthetic pathway is provided below.

Caption: Fischer Indole Synthesis Pathway.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established Fischer indole synthesis procedures for analogous compounds.

Step 1: Formation of the Hydrazone and In Situ Cyclization

-

Reagents and Solvents:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl pyruvate (1.1 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

-

After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to yield the pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield and melting point for the final product are based on typical Fischer indole syntheses of similar compounds and may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C₇H₈ClF₃N₂O | 228.60 | Solid | 133115-72-7 |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Liquid | 617-35-6 |

| This compound | C₁₂H₁₀F₃NO₃ | 273.21 | Solid | 175203-82-4 |

Expected Characterization Data for this compound:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, signals for the aromatic protons on the indole ring, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the 5-trifluoromethoxy substituent.

-

¹³C NMR: The spectrum should show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indole ring, including the carbon bearing the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (273.21 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the N-H stretch, C=O stretch of the ester, and C-O and C-F stretches.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for Synthesis and Analysis.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound via the Fischer indole synthesis. The commercially available starting materials and the well-established nature of the reaction make this a practical approach for researchers in both academic and industrial settings. The detailed protocol and workflow provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate, facilitating its use in the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 175203-82-4 | |

| Molecular Formula | C12H10F3NO3 | [1][2] |

| Molecular Weight | 273.21 g/mol | [1][2] |

| Melting Point | 144 °C | [1] |

| Boiling Point | 339.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.389 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Very slightly soluble (0.11 g/L at 25 °C) (Calculated) | [3] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (144 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials.

-

Equilibration: A known volume of deionized water is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, the vials are removed from the shaker. The suspensions are centrifuged at high speed to pellet the undissolved solid.

-

Sample Analysis:

-

A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent.

-

The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. ETHYL 5-(TRIFLUOROMETHOXY)INDOLE-2-CARBOXYLATE price,buy ETHYL 5-(TRIFLUOROMETHOXY)INDOLE-2-CARBOXYLATE - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS # 175203-82-4, Ethyl 5-trifluoromethyloxy-1H-indole-2-carboxylate, 5-(Trifluoromethoxy)indole-2-carboxylic acid ethyl ester, Ethyl 5-trifluoromethoxy-1H-indole-2-carboxylate - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and known biological context, presenting available data in a structured format for ease of reference and comparison.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring an indole core substituted with a trifluoromethoxy group at the 5-position and an ethyl carboxylate group at the 2-position. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a subject of interest for the development of novel therapeutic agents.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀F₃NO₃ | [1][2] |

| Molecular Weight | 273.21 g/mol | [1][2] |

| CAS Number | 175203-82-4 | [1][2] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C, calculated) | [1] |

| Density | 1.389 ± 0.06 g/cm³ (at 20 °C, calculated) | [1] |

| Storage | Sealed in a dry place at room temperature. |

Synthesis

Logical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Fischer Indole Synthesis):

A general procedure for the synthesis of indole-2-carboxylates, which can be adapted for the target molecule, is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

-

Hydrazone Formation: 4-(Trifluoromethoxy)phenylhydrazine would be reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding hydrazone.

-

Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. Common catalysts for this step include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The reaction is heated to promote the intramolecular electrophilic substitution and subsequent elimination of ammonia, yielding the indole ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel followed by recrystallization to obtain the pure this compound.

Biological Activity and Potential Applications

This compound is classified as a bioactive small molecule.[2] While specific biological data for this compound is not extensively published, the indole-2-carboxylate scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.

Derivatives of indole-2-carboxylic acid have been investigated for their potential as:

-

Anticancer Agents: Many indole derivatives exhibit antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell growth and proliferation.

-

Antiviral Agents: Some indole-2-carboxylate derivatives have shown promising activity against a broad spectrum of viruses.

-

Enzyme Inhibitors: The indole scaffold can be tailored to interact with the active sites of various enzymes, leading to their inhibition.

Given the known bioactivity of related compounds, it is plausible that this compound could be a subject of screening in drug discovery programs. The trifluoromethoxy group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.

Logical Relationship for Biological Screening:

Caption: A logical workflow for the biological screening of the title compound.

Conclusion

This compound is a fluorinated indole derivative with potential for applications in medicinal chemistry. While detailed experimental and biological data are not widely available in the public domain, its structural features suggest it may possess interesting pharmacological properties. The synthesis can likely be achieved through established methods such as the Fischer indole synthesis. Further research is warranted to fully elucidate the synthetic details, physicochemical properties, and biological activity of this compound, which may lead to the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this and related molecules.

References

A Technical Guide to the Predicted Biological Activity of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is limited in publicly accessible literature. This guide synthesizes information from structurally related indole derivatives to predict its biological profile and potential mechanisms of action. The hypotheses presented herein require experimental validation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, leading to a wide spectrum of biological activities. The introduction of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing lipophilicity for better membrane permeability, and altering electronic properties to modulate target binding.[1]

This whitepaper focuses on This compound , a compound whose biological activities are largely unexplored. By examining data from close structural analogs, we can infer its potential as a therapeutic agent. Key predicted activities for this compound include anticancer and anti-inflammatory effects, likely mediated through the inhibition of specific enzymes and signaling pathways. A particularly promising predicted target is tankyrase , an enzyme whose inhibition modulates the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2][3][4]

Predicted Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer and anti-inflammatory properties. The tables below summarize quantitative data from key analogs, providing a basis for predicting the potency of the title compound.

Table 1: Predicted Anticancer Activity (based on 5-(trifluoromethoxy)indole analogs)

| Compound Class | Cell Line | Assay Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | P3HR1 (Burkitt's lymphoma) | Cytotoxicity | 0.89 - 1.80 µM | [5] |

| K562 (Chronic myelogenous leukemia) | Cytotoxicity | ~2.38 µM | [5] |

| | HL-60 (Acute promyelocytic leukemia) | Cytotoxicity | ~1.13 µM |[5] |

Table 2: Predicted Anti-inflammatory Activity (based on trifluoromethyl-indole analogs)

| Compound Class | Target/Assay | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (Compound 13b) | NO production (LPS-stimulated RAW264.7) | 10.99 µM | [6] |

| IL-6 release (LPS-stimulated RAW264.7) | 2.29 µM | [6] |

| | TNF-α release (LPS-stimulated RAW264.7) | 12.90 µM |[6] |

Table 3: Predicted Tankyrase Inhibition (based on various small molecule inhibitors)

| Compound | Target/Assay | Potency (IC₅₀ / AC₅₀) | Reference |

|---|---|---|---|

| XAV939 | Tankyrase 1 | 11 nM | [7] |

| XAV939 | Tankyrase 2 | 4 nM | [7] |

| RK-287107 | Tankyrase 1 | (4x more potent than G007-LK) | [4] |

| RK-287107 | Tankyrase 2 | (8x more potent than G007-LK) | [4] |

| JW55 | β-catenin signaling (colon cancer cells) | Dose-dependent inhibition |[8] |

Key Signaling Pathway: Wnt/β-catenin

A primary predicted mechanism of action for this compound is the inhibition of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family.[3][9] Tankyrases regulate the stability of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, the compound would prevent the PARsylation and subsequent ubiquitination of Axin, leading to its stabilization.[2][4] Increased Axin levels enhance the activity of the destruction complex (which also includes APC, GSK3β, and CK1), leading to the phosphorylation and proteasomal degradation of β-catenin.[10][11][12] This prevents β-catenin from translocating to the nucleus, thereby inhibiting the transcription of Wnt target genes like c-myc and cyclin D1, which drive cell proliferation.[13]

Caption: Predicted mechanism of action via the Wnt/β-catenin pathway.

Experimental Protocols

To validate the predicted biological activities, the following experimental protocols, based on methodologies cited for analogous compounds, are proposed.

This assay quantitatively measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin. A decrease in reporter activity indicates inhibition of the pathway.[2][9]

-

Cell Culture: Co-transfect HEK293 or a relevant cancer cell line (e.g., SW480) with a TCF/LEF firefly luciferase reporter plasmid (TOPflash) and a Renilla luciferase control plasmid.

-

Compound Treatment: Plate the transfected cells in 96-well plates. After 24 hours, treat cells with serial dilutions of this compound (or DMSO as a vehicle control).

-

Pathway Stimulation: Induce pathway activity by treating cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

-

Lysis and Measurement: After 16-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Calculate IC₅₀ values by plotting the normalized activity against the compound concentration.

References

- 1. nbinno.com [nbinno.com]

- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Potential Anti-Inflammatory Mechanism of Action of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential mechanism of action of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, focusing on the anti-inflammatory properties observed in closely related compounds. Direct experimental data on the specified molecule is limited in publicly available literature. However, research on analogous structures, particularly those with a trifluoromethoxy substitution at the 5-position of the indole ring, provides valuable insights into a potential anti-inflammatory mechanism centered around the inhibition of the Interleukin-1 Receptor (IL-1R).

Core Concept: Inhibition of the Interleukin-1 Receptor (IL-1R)

Recent studies have identified derivatives of 5-(trifluoromethoxy)-1H-indole as potent inhibitors of the Interleukin-1 (IL-1) signaling pathway. The pro-inflammatory cytokine IL-1 plays a critical role in the pathogenesis of numerous inflammatory diseases. Its biological effects are mediated through the IL-1 receptor (IL-1R). The binding of IL-1 to IL-1R initiates a signaling cascade that leads to the production of downstream inflammatory mediators. The trifluoromethoxy group at the 5-position of the indole ring has been highlighted as a key contributor to the inhibitory activity of these compounds against IL-1R.

A study on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) demonstrated that these molecules exhibit significant inhibitory effects on IL-1R-dependent responses.[1] This suggests that this compound may exert anti-inflammatory effects through a similar mechanism.

Quantitative Data from a Study on Related Compounds

The following table summarizes the in vitro inhibitory activity of lead compounds from a study on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1 receptor.[1]

| Compound | Target | IC50 (µM) |

| 52 | IL-1R | 0.09 |

| 65 | IL-1R | 0.07 |

| 78 | IL-1R | 0.01 |

| 81 | IL-1R | 0.02 |

Experimental Protocols

The following methodologies are based on the protocols described in the study of related 5-(trifluoromethoxy)-indole derivatives.[1]

In Silico Docking Studies

-

Objective: To predict the binding interactions and affinity of the compounds with the IL-1 receptor.

-

Methodology: Molecular docking simulations were performed to evaluate the putative efficacies and binding modes of the 2-indolinone derivatives within the active site of the IL-1R. The specific software and scoring functions used were not detailed in the provided abstract.

In Vitro IL-1R Inhibition Assay

-

Objective: To determine the inhibitory effect of the compounds on IL-1R-dependent cellular responses.

-

Methodology: The inhibitory effects of the synthesized compounds on the IL-1 receptor were evaluated in a relevant in vitro cellular model. While the specific cell line and response measured are not specified in the abstract, such assays typically involve stimulating cells with IL-1 in the presence and absence of the test compounds and measuring a downstream signaling event or cytokine production (e.g., NF-κB activation, IL-6 production). IC50 values, the concentration of the compound that inhibits 50% of the IL-1R-dependent response, were then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for screening potential IL-1R inhibitors.

Caption: Proposed mechanism of action via IL-1R inhibition.

Caption: General experimental workflow for inhibitor screening.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet available, the existing data on structurally similar compounds strongly suggests a potential role as an inhibitor of the IL-1 receptor. The trifluoromethoxy substituent at the 5-position of the indole core appears to be a critical feature for this anti-inflammatory activity. Further in vitro and in vivo studies are warranted to confirm this hypothesis and to fully elucidate the therapeutic potential of this class of molecules in treating inflammatory diseases.

References

A Technical Guide to Indole-2-Carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Among its many derivatives, those featuring a carboxylate group at the 2-position have garnered significant attention for their therapeutic potential across diverse disease areas. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of indole-2-carboxylate derivatives, presenting key data and experimental insights to inform future drug development efforts.

Core Biological Activities and Therapeutic Targets

Indole-2-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging with a variety of biological targets to exert their effects. This versatility makes them a privileged scaffold in the design of novel therapeutic agents. Key areas of investigation include their roles as antiviral agents, particularly against HIV, as modulators of the central nervous system, and as potent anticancer and antimicrobial compounds.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[4] These compounds function as integrase strand transfer inhibitors (INSTIs) by chelating two magnesium ions (Mg²⁺) within the enzyme's active site, a mechanism shared by several approved antiretroviral drugs.[4][5][6]

Structural optimization studies have revealed key structure-activity relationships. For instance, the introduction of a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site.[4][5] Furthermore, the addition of a halogenated benzene ring at the C6 position has been shown to improve binding with viral DNA through π-π stacking interactions.[6]

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylate Derivatives

| Compound | Modification | IC₅₀ (µM) | Reference |

| 1 | Parent Indole-2-carboxylic acid | 32.37 | [7] |

| 3 | Initial hit from virtual screening | Not specified, but effective | [4][5] |

| 15 | Long-chain p-trifluorophenyl at C3 | 5.3-fold improvement over parent | [5] |

| 18 | o-fluorophenyl at C3 | 6.5-fold improvement over parent | [5] |

| 17a | C6 halogenated benzene ring | 3.11 | [6][7] |

| 20a | Optimized C3 long branch | 0.13 | [4][5] |

The inhibitory activity of these derivatives against HIV-1 integrase is typically evaluated using a strand transfer assay kit. The general procedure involves the incubation of the recombinant integrase enzyme with a labeled donor DNA substrate in the presence of the test compound. The reaction is initiated by the addition of a target DNA substrate, and the extent of strand transfer is quantified, often through methods like ELISA or fluorescence, to determine the IC₅₀ value of the inhibitor.

Neurological Activity: NMDA Receptor Antagonism

Indole-2-carboxylate derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[8] Their mechanism involves competitive antagonism at the glycine recognition site associated with the NMDA receptor complex.[8] This modulation of NMDA receptor activity has shown potential for neuroprotection in models of ischemic damage.[8] Structure-activity relationship studies have indicated that compounds with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position exhibit the highest affinity for the glycine binding site, with Kᵢ values less than 1 µM.[8]

The affinity for the glycine binding site is assessed using radioligand binding assays with [³H]glycine.[8] The functional antagonist character is confirmed by measuring the inhibition of [³H]MK-801 binding, which is dependent on NMDA receptor activation.[8] Further characterization is performed using electrophysiological techniques in Xenopus oocytes expressing rat cortex mRNA. These experiments demonstrate the compounds' ability to inhibit NMDA-induced currents in a manner that is competitive with glycine.[8]

Anticancer Activity: Targeting Multiple Pathways

The indole scaffold is prevalent in anticancer drug design, and indole-2-carboxylate derivatives are no exception.[9][10] They have been investigated as inhibitors of various cancer-related targets, including epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the immunosuppressive enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[11][12]

Indole-2-carboxamides, in particular, have shown promise. Certain derivatives have demonstrated potent antiproliferative activity against breast cancer (MCF-7) and other cell lines, with GI₅₀ values in the low micromolar range.[12] Dual inhibition of EGFR and CDK2 has been identified as a potential mechanism for their anticancer effects.[12]

Another anticancer strategy involves the dual inhibition of IDO1 and TDO, enzymes that play a role in tumor immune evasion. A series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, with IC₅₀ values at low micromolar levels.[11]

Table 2: Anticancer Activity of Indole-2-Carboxylate and Carboxamide Derivatives

| Compound | Target(s) | Cell Line(s) | Activity Metric | Value | Reference |

| 5d | EGFR/CDK2 | MCF-7 | GI₅₀ | 0.95-1.50 µM | [12] |

| 5e | EGFR/CDK2 | MCF-7 | GI₅₀ | 0.95-1.50 µM | [12] |

| 5j | EGFR/CDK2 | MCF-7 | GI₅₀ | 0.95-1.50 µM | [12] |

| Va | EGFR/BRAFV600E | Various | GI₅₀ | 26 nM | [9] |

| 9o-1 | IDO1/TDO | - | IC₅₀ (IDO1) | 1.17 µM | [11] |

| 9o-1 | IDO1/TDO | - | IC₅₀ (TDO) | 1.55 µM | [11] |

| 9p-O | IDO1/TDO | - | IC₅₀ | Double-digit nM | [11] |

Antiproliferative activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[12] The GI₅₀ (50% growth inhibition) is a standard metric derived from these assays. For specific enzyme targets like EGFR, CDK2, IDO1, and TDO, in vitro inhibition assays are conducted using purified enzymes and specific substrates to determine the IC₅₀ values of the compounds.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

Indole-2-carboxamides have also emerged as potent agents against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[13] The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a key target for this class of compounds.[13]

Table 3: Anti-Tubercular Activity of Indole-2-Carboxamide Derivatives

| Compound | Target | Strain | MIC (µM) | SI (Vero cells) | Reference |

| 2 | MmpL3 | M. tb | 0.012 | >16667 | [13] |

| 3 | MmpL3 | M. tb | 0.68 | - | [13] |

| 8g | MmpL3 | M. tb H37Rv | 0.32 | 128 | [13] |

The antitubercular activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Cytotoxicity against mammalian cells (e.g., Vero cells) is also assessed to determine the selectivity index (SI), which is a ratio of the cytotoxic concentration to the MIC. A higher SI indicates greater selectivity for the pathogen.

Synthesis of Indole-2-Carboxylate Derivatives

The synthesis of indole-2-carboxylate derivatives can be achieved through various chemical routes. A common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with α-keto acids like 2-oxopropanoic acid to form the indole ring system.[12] The resulting indole-2-carboxylate esters can then be hydrolyzed to the corresponding carboxylic acids.[12]

Another powerful method is the palladium-catalyzed aerobic amination of aryl C-H bonds, starting from 2-acetamido-3-aryl-acrylates.[14] This method allows for the direct formation of the indole ring with oxygen as the terminal oxidant.[14]

A representative synthesis of indole-2-carboxamides starts with the formation of the indole-2-carboxylic acid core.[12] This acid is then coupled with a desired amine using a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DCM (dichloromethane).[12] The final products are purified and characterized using techniques like NMR and mass spectrometry.[12]

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Mechanisms of Action Visualized

The diverse biological activities of indole-2-carboxylate derivatives stem from their ability to interact with specific binding sites on their respective targets. Visualizing these interactions and the subsequent signaling pathways is crucial for understanding their therapeutic effects.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylate derivatives.

References

- 1. ssjournals.co.in [ssjournals.co.in]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 14. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a combination of known physical properties and predicted spectroscopic data based on the analysis of closely related analogs. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, adapted from established methods for similar indole derivatives.

Physical and Chemical Properties

Basic physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 175203-82-4 | [1] |

| Molecular Formula | C₁₂H₁₀F₃NO₃ | [1] |

| Molecular Weight | 273.21 g/mol | [1] |

| Melting Point | 144 °C | [1] |

Predicted Spectroscopic Data

The following tables present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum is based on the analysis of various substituted ethyl indole-2-carboxylates. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | br s | 1H | N-H (indole) |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~7.1 - 7.3 | s | 1H | Ar-H |

| ~7.0 - 7.2 | dd | 1H | Ar-H |

| 4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum is based on the analysis of various substituted ethyl indole-2-carboxylates. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 - 163 | C=O (ester) |

| ~145 - 147 | C-O (trifluoromethoxy) |

| ~135 - 137 | Quaternary Ar-C |

| ~130 - 132 | Quaternary Ar-C |

| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~122 - 124 | Ar-CH |

| ~118 - 120 | Ar-CH |

| ~115 - 117 | Quaternary Ar-C |

| ~112 - 114 | Ar-CH |

| ~105 - 107 | Ar-CH |

| ~61 - 63 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

The predicted significant peaks in the IR spectrum are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 - 3400 | N-H stretch (indole) |

| ~2900 - 3000 | C-H stretch (aromatic and aliphatic) |

| ~1700 - 1720 | C=O stretch (ester) |

| ~1250 - 1280 | C-O-C stretch (aryl ether) |

| ~1150 - 1210 | C-F stretch (trifluoromethoxy) |

MS (Mass Spectrometry)

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented.

| m/z | Assignment |

| 273.06 | [M]⁺ |

| 228.06 | [M - OCH₂CH₃]⁺ |

| 200.06 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methodologies for similar indole derivatives.[2][3][4]

Synthesis of this compound

This synthesis can be achieved via a Fischer indole synthesis from 4-(trifluoromethoxy)phenylhydrazine and ethyl pyruvate.

-

Step 1: Formation of the Hydrazone

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

To this mixture, add ethyl pyruvate (1.05 eq) dropwise while maintaining the temperature at 0-5 °C with an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude hydrazone, which can be used in the next step without further purification.

-

-

Step 2: Fischer Indole Synthesis (Cyclization)

-

The crude hydrazone from the previous step is dissolved in a suitable solvent such as ethanol, acetic acid, or toluene.

-

A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the solution.

-

The reaction mixture is heated to reflux (the temperature will depend on the solvent and catalyst used) and stirred for 4-8 hours.

-

The progress of the cyclization is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in ppm relative to TMS.

-

IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or a similar instrument to confirm the elemental composition.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Potential Biological Targets of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the potential biological targets, relevant signaling pathways, and suggested experimental protocols for the characterization of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate.

Disclaimer: Direct biological activity data for this compound is not extensively available in the public domain. This guide synthesizes information from structurally related indole derivatives to infer potential biological targets and guide future research. The experimental protocols and signaling pathways described are general representations and would require specific adaptation and validation.

Executive Summary

This compound is a fluorinated indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy group can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific targets for this compound have not been definitively identified in published literature, analysis of structurally similar molecules suggests potential activities in several key therapeutic areas, including anti-inflammatory, anti-cancer, and antiviral applications. This document provides a detailed overview of these potential targets and outlines experimental strategies for their investigation.

Inferred Potential Biological Targets from Structurally Related Compounds

Based on the biological activities of analogous indole derivatives, several potential targets for this compound can be postulated.

Anti-Inflammatory Targets

Structurally related 5-(trifluoromethoxy)-2-indolinone derivatives have demonstrated anti-inflammatory properties through the inhibition of the interleukin-1 receptor (IL-1R). This suggests that this compound may also modulate inflammatory signaling pathways.

Table 1: Anti-inflammatory Activity of a Structurally Related Compound

| Compound | Target | Assay | IC50 (µM) |

| 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivative (Compound 78) | IL-1R | IL-1R dependent response inhibition | 0.01[1] |

| 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivative (Compound 81) | IL-1R | IL-1R dependent response inhibition | 0.02[1] |

Anticancer Targets

Indole derivatives are well-known for their antiproliferative effects. Studies on 5-substituted-indole-2-carboxamides have identified dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as a mechanism of action against cancer cells.[2] Furthermore, other 5-(trifluoromethoxy)-1H-indole derivatives have shown cytotoxic effects against various leukemia and lymphoma cell lines.[2]

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound Series | Target(s) | Cell Line(s) | Activity (IC50/GI50) |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR, CDK2 | Various cancer cell lines | 37 nM - 193 nM (GI50)[2] |

| 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Not specified | P3HR1 (Burkitt's lymphoma) | 0.89 - 1.80 µM (IC50)[2] |

Antiviral Targets

The indole scaffold is present in various antiviral agents. While direct evidence for this compound is lacking, related isatin derivatives (an indole analog) have shown potent antiviral activity against influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[3]

Proposed Experimental Protocols

To investigate the potential biological targets of this compound, a tiered screening approach is recommended.

General Cell Viability and Cytotoxicity Assay

Objective: To determine the general cytotoxic profile of the compound across various cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to measure cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Kinase Inhibition Assay

Objective: To screen for inhibitory activity against a panel of kinases, particularly those implicated in cancer and inflammatory pathways (e.g., EGFR, CDK2, IKK, MAP kinases).

Methodology:

-

Assay Platform: Utilize a commercially available kinase screening service (e.g., Eurofins, Promega) or an in-house platform using technologies like ADP-Glo™ or LanthaScreen™.

-

Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of kinases.

-

Hit Identification: Identify kinases where inhibition is greater than a predefined threshold (e.g., >50% inhibition).

-

Dose-Response: For identified hits, perform a dose-response assay to determine the IC50 value.

Anti-inflammatory Cytokine Release Assay

Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Model: Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Compound Treatment: Co-incubate the stimulated cells with varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell supernatant using ELISA or a multiplex bead array.

-

Data Analysis: Determine the IC50 for the inhibition of cytokine release.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

References

- 1. US5387603A - 1,5,7-trisubstituted indoline compounds and salts thereof - Google Patents [patents.google.com]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

The Advent and Advancement of Trifluoromethoxy-Substituted Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethoxy (OCF₃) group into the indole scaffold has emerged as a significant strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethoxy-substituted indoles. From the foundational work on trifluoromethoxy-aromatics to contemporary direct trifluoromethoxylation methods, this document details the key scientific milestones. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for seminal syntheses, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is a cornerstone of drug design, aimed at modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among the various substituents employed, the trifluoromethoxy (OCF₃) group has garnered considerable attention for its unique electronic and steric properties.

The trifluoromethoxy group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's membrane permeability and resistance to metabolic degradation, crucial attributes for oral bioavailability and in vivo efficacy.[1][2][3] This guide delves into the historical context of the introduction of the OCF₃ group into organic chemistry and traces its subsequent application in the synthesis of indole derivatives.

A Historical Perspective: From Aryl Trifluoromethyl Ethers to Trifluoromethoxy-Indoles

The journey towards trifluoromethoxy-substituted indoles began with the pioneering work on the synthesis of simpler aromatic compounds bearing the OCF₃ group.

The Dawn of Trifluoromethoxylation: The Yagupol'skii Synthesis

A pivotal moment in organofluorine chemistry arrived in 1955 when L. M. Yagupol'skii reported the first synthesis of aryl trifluoromethyl ethers.[4] The method involved a two-step process: the chlorination of substituted anisoles to form aryl trichloromethyl ethers, followed by a halogen exchange reaction (Halex) using antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).[4]

This groundbreaking work laid the foundation for the introduction of the trifluoromethoxy group into a wide range of organic molecules.

Early Approaches to Trifluoromethoxy-Substituted Anilines: Precursors to Indoles

The synthesis of trifluoromethoxy-substituted indoles has historically relied on the availability of appropriately substituted anilines and phenylhydrazines as starting materials for classical indole syntheses, such as the Fischer, Bischler, and Madelung methods. Early efforts, therefore, focused on preparing these crucial precursors. These methods often involved multi-step sequences starting from commercially available nitrophenols or other simple aromatics, followed by the introduction of the trifluoromethoxy group and subsequent reduction of the nitro group to an amine.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethoxy-substituted indoles has evolved from multi-step classical methods to more efficient and direct modern techniques.

Classical Indole Syntheses Using Trifluoromethoxy-Substituted Precursors

The venerable Fischer indole synthesis, discovered by Emil Fischer in 1883, has been a workhorse for the construction of the indole ring.[3][5] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone has been successfully applied to the synthesis of trifluoromethoxy-substituted indoles by utilizing trifluoromethoxy-phenylhydrazines as starting materials.

Fischer Indole Synthesis Workflow

Modern Synthetic Approaches: Towards Direct Trifluoromethoxylation

While classical methods remain valuable, the development of more direct and efficient strategies for introducing the trifluoromethoxy group has been a major focus of modern synthetic chemistry. These methods can be broadly categorized into those that construct the indole ring with a pre-installed OCF₃ group and those that directly trifluoromethoxylate a pre-existing indole scaffold.

A significant advancement in the direct functionalization of indoles is the silver-enabled dearomative trifluoromethoxylation. This method allows for the direct introduction of two trifluoromethoxy groups across the 2,3-double bond of the indole ring, forming ditrifluoromethoxylated indolines.[6][7]

Silver-Enabled Dearomative Ditrifluoromethoxylation of Indole

Quantitative Data Summary

The following tables summarize key quantitative data from selected publications on the synthesis of trifluoromethoxy-substituted indoles and their precursors.

Table 1: Synthesis of Trifluoromethoxy-Substituted Anilines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Anisole | 1. Cl₂, hv; 2. SbF₃/SbCl₅ | Trifluoromethoxy-benzene derivative | Variable | Yagupol'skii, 1955[4] |

| 4-Nitrophenol | Multi-step synthesis | 4-Trifluoromethoxyaniline | Not specified | General knowledge |

Table 2: Modern Trifluoromethoxylation of Indoles

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Acetylindole | AgF, Me₃SiCF₃, (PhSO₂)₂NF | 2,3-Ditrifluoromethoxy-indoline | 50-84 | J. Am. Chem. Soc. 2024[6][7] |

| Indole | Ag(I) salt, OCF₃ reagent | Ditrifluoromethoxylated indolines | 50-84 | J. Am. Chem. Soc. 2024[6][7] |

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations described in the literature.

General Procedure for Fischer Indole Synthesis of a Trifluoromethoxy-Substituted Indole

Materials:

-

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol is heated at reflux for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude phenylhydrazone.

-

The crude phenylhydrazone is added to polyphosphoric acid at 80 °C with vigorous stirring.

-

The reaction mixture is heated at 100 °C for 30 minutes.

-

The mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

-

Purification is achieved by recrystallization from a suitable solvent.

Representative Experimental Procedure for Silver-Enabled Dearomative Ditrifluoromethoxylation of Indole

Materials:

-

N-Acetylindole

-

AgF

-

Me₃SiCF₃

-

(PhSO₂)₂NF

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of N-acetylindole (1.0 mmol) in DCM (5 mL) are added AgF (2.0 mmol), Me₃SiCF₃ (3.0 mmol), and (PhSO₂)₂NF (1.5 mmol) at room temperature under an argon atmosphere.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with DCM (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding 2,3-ditrifluoromethoxy-indoline derivative.[6][7]

Biological Activities and Potential Signaling Pathways

While the primary focus of many studies has been on the synthesis of trifluoromethoxy-substituted indoles, their potential biological activities are of significant interest. The introduction of the OCF₃ group can profoundly impact the interaction of the indole scaffold with biological targets.

For instance, trifluoromethyl-substituted indoles have shown promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This activity is predicated on the binding of the inhibitor to a hydrophobic pocket in the reverse transcriptase enzyme, thereby allosterically inhibiting its function. While a specific signaling pathway is not directly modulated, the inhibition of viral replication is the downstream consequence.

Simplified Representation of NNRTI Action

Conclusion and Future Outlook

The field of trifluoromethoxy-substituted indoles has progressed significantly from its early roots in fundamental organofluorine chemistry. The historical reliance on multi-step classical syntheses is gradually being complemented by more direct and efficient modern methodologies. The unique properties conferred by the trifluoromethoxy group continue to make it a highly attractive substituent for the design of novel drug candidates. Future research will likely focus on the development of even more selective and scalable direct trifluoromethoxylation methods, as well as a deeper exploration of the biological activities and mechanisms of action of this promising class of compounds. This guide serves as a foundational resource to aid researchers in navigating the rich history and evolving synthetic landscape of trifluoromethoxy-substituted indoles.

References

- 1. Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group at the 5-position can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides an overview of the applications of this compound and its derivatives, along with protocols for its use as a key intermediate in the synthesis of potential therapeutic agents. While specific biological data for the title compound is not extensively available in the public domain, the broader class of indole-2-carboxylate derivatives has shown promise in various therapeutic areas, including oncology and infectious diseases.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀F₃NO₃ |

| Molecular Weight | 273.21 g/mol |

| CAS Number | 175203-82-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and ethyl acetate. |

| Melting Point | 122-125 °C |

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The indole-2-carboxylic acid scaffold and its derivatives are being actively investigated for a range of biological activities.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of various cancer-related targets. For instance, certain derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion.[1] One study reported that 6-acetamido-indole-2-carboxylic acid derivatives showed potent dual inhibition with IC50 values in the low micromolar range.[1]

Antimicrobial Activity

The indole scaffold is a key component of many natural and synthetic antimicrobial agents. Indole-2-carboxamide derivatives, which can be synthesized from this compound, have shown promising activity against Mycobacterium tuberculosis.[2] For example, certain N-rimantadine-indoleamide derivatives have demonstrated potent anti-TB activity, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range.[2]

Antiviral Activity

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[3] Structural optimization of these derivatives has led to compounds with significant inhibitory effects against HIV-1 integrase, with some showing IC50 values in the sub-micromolar range.[3]

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxamides

This protocol describes the conversion of the ethyl ester to an amide, a common step in generating biologically active derivatives.

Materials:

-

This compound

-

Amine of interest (R-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIEA, triethylamine)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrolysis (optional, for carboxylic acid intermediate): To a solution of this compound in a mixture of THF and water, add LiOH. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

-

Amide Coupling: To a solution of the indole-2-carboxylic acid (or the starting ethyl ester for direct amidation with some methods) in DMF, add the amine of interest, a coupling agent (e.g., HATU), and a base (e.g., DIEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired indole-2-carboxamide derivative.

Visualization of a Generic Indole Derivative Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of indole-2-carboxylates for biological screening.

Caption: General workflow for the synthesis and biological evaluation of indole-2-carboxylate derivatives.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, its derivatives have been shown to interact with key cellular pathways implicated in disease.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar indole structures.

Caption: Hypothetical signaling pathway targeted by an indole-2-carboxamide derivative.

Conclusion